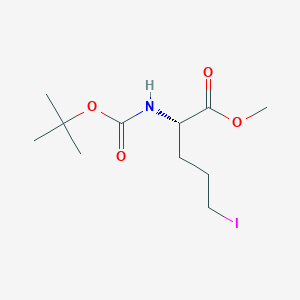

Methyl (S)-2-(Boc-amino)-5-iodopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (S)-2-(Boc-amino)-5-iodopentanoate” is a compound that contains a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis . It is particularly useful for protecting amines during chemical reactions .

Synthesis Analysis

The synthesis of N-protected amino esters like “this compound” can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of functionally and structurally diverse amino ester molecules by individually cross-coupling aryl halo esters and different secondary amines .Molecular Structure Analysis

The molecular structure of “this compound” includes a Boc-protected amino group, a methyl group, and an iodopentanoate group. The Boc group is attached to the nitrogen atom of the amino group, protecting it during reactions .Chemical Reactions Analysis

The Boc group in “this compound” can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a Boc-protected amino ester, it would likely have properties similar to other compounds in this class .科学的研究の応用

Peptide Synthesis and Modification

Methyl (S)-2-(Boc-amino)-5-iodopentanoate is employed in the synthesis of peptides, offering a variety of structural and functional applications. Leusch, Jungblut, and Moroder (1994) demonstrated its use in creating carboranyl peptides, which are significant due to their improved solubility and potential in boron neutron capture therapy. This process involves the synthesis of peptides with varying chain lengths and boron contents, indicating the compound's versatility in peptide modification (Leusch, Jungblut, & Moroder, 1994). Similarly, Campiglia et al. (2004) described an efficient approach for synthesizing cyclic peptides containing unnatural thioether side-chain bridges, showcasing another dimension of peptide modification and its potential in drug design and other applications (Campiglia et al., 2004).

Enzymatic Resolution and Stereoselective Synthesis

In enzymatic processes, this compound serves as a crucial precursor. Escalante (2008) reported its role in the enzymatic resolution of methyl esters, highlighting its importance in achieving optically pure enantiomers through transesterifications catalyzed by lipase B from Candida antarctica (Escalante, 2008). Hashiguchi, Kawada, and Natsugari (1991) demonstrated its use in the stereoselective synthesis of sperabillins, indicating its utility in producing biologically active substances and highlighting its role in precise stereochemical configurations in synthesis (Hashiguchi, Kawada, & Natsugari, 1991).

Structural Studies and Polymer Chemistry

The compound also finds applications in structural and polymer chemistry. Lucarini and Tomasini (2001) utilized it in the synthesis of oligomers and foldamers, contributing to our understanding of molecular folding and structure (Lucarini & Tomasini, 2001). Harnying, Duangdee, and Berkessel (2014) detailed its use in one-pot multistep synthesis, emphasizing its efficacy in economical and practical synthesis processes (Harnying, Duangdee, & Berkessel, 2014).

作用機序

Target of Action

The primary target of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate is the amino group in various compounds, including natural products, amino acids, and peptides . This compound plays a crucial role in the protection of these amino groups .

Mode of Action

Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate interacts with its targets through a process known as Boc-protection . This involves the conversion of an amino function to tert-butyl carbamate, which is a highly stable form that can resist nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways affected by Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate involve the synthesis of N-protected amino esters . This is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . The compound plays a role in the creation of functionally and structurally diverse amino ester molecules .

Pharmacokinetics

The compound’s stability to various reactions suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate’s action is the selective deprotection of the N-Boc group from a diverse set of compounds . This process takes place under room temperature conditions, yielding up to 90% .

Action Environment

The action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate can be influenced by various environmental factors. For instance, the compound’s deprotection process is facilitated by the use of oxalyl chloride in methanol . .

Safety and Hazards

The Boc group is sensitive to acids, so selective deprotection in the presence of other acid-sensitive groups is possible . The use of acids or Lewis acidic reagents leads to the generation of the t-Butyl cation as an intermediate, which can fragment to isobutylene or react with halides/sulfonates to generate potential genotoxic impurities .

将来の方向性

The synthesis of N-protected amino esters like “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” has significant potential for the creation of functionally and structurally diverse amino ester molecules . Future research could explore the use of different catalysts, substrates, and reaction conditions to optimize the synthesis process and expand the range of possible products .

特性

IUPAC Name |

methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRGEQFGUBOMIT-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCI)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)

![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)